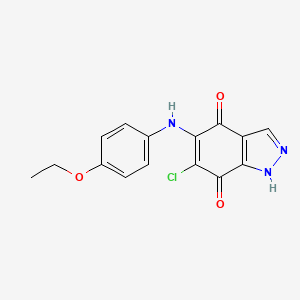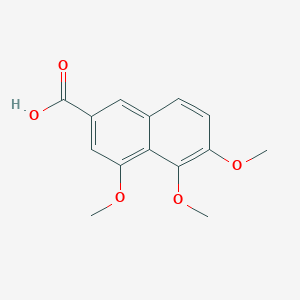![molecular formula C18H37O5P B12623814 [2-(Hexadecanoyloxy)ethyl]phosphonic acid CAS No. 921604-69-5](/img/structure/B12623814.png)
[2-(Hexadecanoyloxy)ethyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Hexadecanoyloxy)ethyl]phosphonic acid is an organic compound characterized by the presence of a phosphonic acid group attached to a long-chain fatty acid ester This compound is notable for its unique structural features, which include a phosphonic acid moiety and a hexadecanoyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Hexadecanoyloxy)ethyl]phosphonic acid typically involves the esterification of hexadecanoic acid with 2-hydroxyethylphosphonic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity. The product is typically isolated through distillation or extraction techniques, followed by purification steps to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Hexadecanoyloxy)ethyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and phosphonic acid.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol and phosphonic acid.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[2-(Hexadecanoyloxy)ethyl]phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including as a mimic of natural phospholipids.
Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and coatings.
Mécanisme D'action
The mechanism of action of [2-(Hexadecanoyloxy)ethyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong interactions with metal ions or active sites of enzymes, modulating their activity. The long-chain fatty acid ester can interact with lipid membranes, affecting membrane properties and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(Octadecanoyloxy)ethyl]phosphonic acid: Similar structure but with an octadecanoyloxy group.
[2-(Dodecanoyloxy)ethyl]phosphonic acid: Similar structure but with a dodecanoyloxy group.
[2-(Tetradecanoyloxy)ethyl]phosphonic acid: Similar structure but with a tetradecanoyloxy group.
Uniqueness
[2-(Hexadecanoyloxy)ethyl]phosphonic acid is unique due to its specific chain length and the presence of both a phosphonic acid group and a long-chain fatty acid ester
Propriétés
Numéro CAS |
921604-69-5 |
|---|---|
Formule moléculaire |
C18H37O5P |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
2-hexadecanoyloxyethylphosphonic acid |
InChI |
InChI=1S/C18H37O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(19)23-16-17-24(20,21)22/h2-17H2,1H3,(H2,20,21,22) |
Clé InChI |
DBJIDTSPKCDNHE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide](/img/structure/B12623745.png)
![2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12623751.png)
![n-{4-[2-(Aminooxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B12623758.png)
![N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B12623769.png)
![(4-butyl-6-chloro-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12623781.png)



![2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12623803.png)

![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride](/img/structure/B12623808.png)
